molecular formula C6H10O4 B1613728 Ethyl 1,3-dioxolane-2-carboxylate CAS No. 68733-04-0

Ethyl 1,3-dioxolane-2-carboxylate

Cat. No.: B1613728
CAS No.: 68733-04-0
M. Wt: 146.14 g/mol
InChI Key: WQICLNAJOMHDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,3-dioxolane-2-carboxylate is a cyclic ester featuring a five-membered 1,3-dioxolane ring with a carboxylate ester substituent at the 2-position. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in protecting group strategies and as a precursor for heterocyclic systems.

Properties

CAS No.

68733-04-0

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 1,3-dioxolane-2-carboxylate

InChI

InChI=1S/C6H10O4/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3

InChI Key

WQICLNAJOMHDSF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1OCCO1

Canonical SMILES

CCOC(=O)C1OCCO1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Methyl-1,3-Dioxolane-2-Carboxylate (CAS 56624-93-2)

  • Structure : A methyl group is introduced at the 2-position of the dioxolane ring, adjacent to the ester moiety.
  • Applications: Used in asymmetric synthesis where steric control is critical.

Ethyl 1,3-Dithiane-2-Carboxylate (CAS 20462-00-4)

  • Structure : Replaces the oxygen atoms in the dioxolane ring with sulfur, forming a 1,3-dithiane ring.
  • Key Differences :
    • Polarity and Reactivity : Sulfur’s lower electronegativity reduces ring polarity, increasing lipophilicity. The dithiane ring is more flexible due to longer S–S bonds, enhancing its utility in thioacetal chemistry .
    • Molecular Weight : Higher molecular weight (192.299 g/mol vs. ~160 g/mol estimated for the dioxolane analog) due to sulfur substitution .

2-Ethyl-2-Methyl-1,3-Dioxolane (CAS 126-39-6)

  • Structure : A simpler ether derivative lacking the carboxylate ester group.
  • Key Differences :
    • Reactivity : Lacks the electrophilic carbonyl carbon, rendering it less reactive in ester-specific reactions (e.g., hydrolysis, transesterification). Primarily used as a solvent or stabilizer .
    • Molecular Formula : C₆H₁₂O₂ (molecular weight: 116.16 g/mol) .

Comparative Data Table

Compound CAS Number Molecular Formula (Inferred) Molecular Weight (g/mol) Key Properties/Applications
Ethyl 1,3-dioxolane-2-carboxylate Not provided C₆H₁₀O₄ (estimated) ~160 Reactive intermediate in synthesis
Ethyl 2-methyl-1,3-dioxolane-2-carboxylate 56624-93-2 C₇H₁₂O₄ (estimated) ~176 Steric hindrance for asymmetric synthesis
Ethyl 1,3-dithiane-2-carboxylate 20462-00-4 C₇H₁₂O₂S₂ 192.299 Lipophilic; thioacetal chemistry
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6 C₆H₁₂O₂ 116.16 Solvent/stabilizer

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